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Compound of Interest

Compound Name: UPF 1069

Cat. No.: B1683455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental

protocols for the use of UPF 1069, a selective inhibitor of Poly(ADP-ribose) polymerase 2

(PARP-2), in cell culture experiments. The information is intended to guide researchers in

studying the effects of UPF 1069 on various cellular processes, including DNA damage repair,

cell viability, and signaling pathways.

UPF 1069 is a valuable research tool for investigating the distinct biological functions of PARP

isoenzymes.[1] It is a derivative of isoquinolinone and demonstrates potent and selective

inhibition of PARP-2.[2] While it is most selective for PARP-2, at higher concentrations, it can

also inhibit PARP-1.[2] Research has shown its utility in studying post-ischemic brain damage

and its potential as an anti-cancer agent, particularly in prostate cancer, by modulating

androgen receptor signaling.[1][3]

Quantitative Data Summary
The following table summarizes the key quantitative data for UPF 1069 based on published

literature. This information is crucial for designing experiments and interpreting results.
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Parameter Value Cell/System Reference

PARP-2 IC50 0.3 µM
Recombinant Mouse

PARP-2
[2][4][5][6]

PARP-1 IC50 8 µM
Recombinant Bovine

PARP-1
[2][4]

Selectivity
~27-fold for PARP-2

over PARP-1

In vitro enzymatic

assays
[2][5][6]

Effective

Concentration

(Neuroprotection)

1-10 µM

Mouse Mixed Cortical

Cell Cultures (OGD

model)

[1][4]

Effective

Concentration

(Exacerbation of

Damage)

0.1-1 µM

Rat Organotypic

Hippocampal Slices

(OGD model)

[1][4]

Effective

Concentration

(Prostate Cancer Cell

Growth Inhibition)

10 µM
LNCaP Prostate

Cancer Cells
[3]

Signaling Pathways
UPF 1069 primarily exerts its effects through the inhibition of PARP-2. In the context of prostate

cancer, this inhibition has been shown to disrupt the function of FOXA1, a pioneer transcription

factor, which in turn attenuates androgen receptor (AR) signaling and inhibits tumor growth.[3]

[7]

UPF 1069 Action Cellular Components

UPF 1069 PARP-2
Inhibits

FOXA1
Interacts with

Androgen Receptor (AR)
Regulates AR Target Gene

Expression

Activates Prostate Cancer
Cell Growth

Promotes
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Caption: UPF 1069 signaling pathway in prostate cancer.

Experimental Protocols
Protocol 1: Assessment of UPF 1069 on Prostate Cancer
Cell Proliferation using MTT Assay
This protocol details the methodology to assess the anti-proliferative effects of UPF 1069 on

various prostate cancer cell lines.

Workflow for Cell Proliferation Assay
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Seed prostate cancer cells
in 96-well plates

Incubate for 24 hours

Treat cells with varying
concentrations of UPF 1069

Incubate for 72 hours

Add MTT reagent to each well

Incubate for 4 hours

Add DMSO to dissolve
formazan crystals

Measure absorbance at 490 nm

Calculate cell viability and IC50

End
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Caption: Workflow of the MTT assay for cell proliferation.
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A. Materials

Cell Lines: LNCaP (androgen-dependent), C4-2B (castration-resistant, AR-positive), PC3

(AR-negative), DU145 (AR-negative).[3]

Reagents:

UPF 1069 (soluble in DMSO).[2]

RPMI-1640 medium.

Fetal Bovine Serum (FBS).

Penicillin-Streptomycin solution.

Trypsin-EDTA.

Phosphate Buffered Saline (PBS).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Dimethyl sulfoxide (DMSO).

Equipment:

96-well cell culture plates.

Humidified incubator (37°C, 5% CO2).

Microplate reader.

B. Procedure

Cell Seeding:

Culture prostate cancer cells in RPMI-1640 supplemented with 10% FBS and 1%

Penicillin-Streptomycin.
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Trypsinize and resuspend cells to an appropriate concentration.

Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

Incubate for 24 hours to allow for cell attachment.

UPF 1069 Treatment:

Prepare a 10 mM stock solution of UPF 1069 in DMSO.

Perform serial dilutions of the UPF 1069 stock solution in culture medium to achieve final

concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) with the

same final DMSO concentration as the highest UPF 1069 concentration.

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of UPF 1069.

Incubate the cells for 72 hours.[8]

MTT Assay:

After 72 hours of incubation, add 20 µL of MTT solution to each well and incubate for 4

hours at 37°C.[8]

Carefully remove the medium containing MTT.[8]

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

Gently shake the plate for 5 minutes to ensure complete dissolution.

Data Analysis:

Measure the absorbance at 490 nm using a microplate reader.[8]

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Determine the IC50 value by plotting a dose-response curve using appropriate software.
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Protocol 2: Evaluation of Neuroprotective Effects of UPF
1069 in a Model of Oxygen-Glucose Deprivation (OGD)
This protocol describes a method to assess the neuroprotective potential of UPF 1069 in mixed

cortical cell cultures subjected to OGD, an in vitro model of ischemia.

Workflow for OGD Experiment

Start

Prepare mixed cortical
cell cultures

Induce OGD by replacing
medium with glucose-free
medium and incubating in

hypoxic chamber

Treat cells with UPF 1069
(1 µM and 10 µM) during OGD

Terminate OGD by returning
to normal culture conditions

Incubate for 24 hours

Assess cell damage using
LDH assay or propidium iodide staining

Quantify neuroprotection

End
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Caption: Workflow for oxygen-glucose deprivation experiment.

A. Materials

Cell Source: Primary cortical neurons from embryonic day 15-17 mice.

Reagents:

UPF 1069.

Neurobasal medium.

B-27 supplement.

GlutaMAX.

Penicillin-Streptomycin.

Glucose-free DMEM or Neurobasal medium.

Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

Equipment:

Cell culture plates.

Hypoxic chamber (e.g., 95% N2, 5% CO2).

Humidified incubator (37°C, 5% CO2).

Microplate reader.

B. Procedure

Preparation of Mixed Cortical Cultures:

Isolate cortical tissue from embryonic mice and dissociate into single cells.
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Plate cells on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27,

GlutaMAX, and Penicillin-Streptomycin.

Culture for 7-10 days to allow for neuronal maturation.

Oxygen-Glucose Deprivation (OGD):

Wash the cultures twice with glucose-free medium.

Replace the medium with glucose-free medium containing the desired concentrations of

UPF 1069 (e.g., 1 µM and 10 µM) or vehicle (DMSO).[1][4]

Place the cultures in a hypoxic chamber for 60 minutes at 37°C.[1]

Termination of OGD and Cell Viability Assessment:

Remove the plates from the hypoxic chamber.

Replace the OGD medium with the original, pre-conditioned culture medium.

Return the cultures to the normoxic incubator for 24 hours.[1]

Assessment of Neuronal Damage (LDH Assay):

After 24 hours of reperfusion, collect the culture supernatant.

Measure the amount of LDH released into the medium using a commercially available

LDH cytotoxicity assay kit, following the manufacturer's instructions.

Determine the maximum LDH release by lysing a set of control wells.

Data Analysis:

Calculate the percentage of LDH release for each condition relative to the maximum LDH

release.

Compare the LDH release in UPF 1069-treated wells to the vehicle-treated OGD wells to

determine the extent of neuroprotection.
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Reagent Preparation and Storage
UPF 1069 Stock Solution

Solubility: UPF 1069 is soluble in DMSO.[2][5] A stock solution of at least 2.5 mg/mL (8.95

mM) can be prepared in DMSO.[4]

Preparation:

Weigh the desired amount of UPF 1069 powder.

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration

(e.g., 10 mM).

Vortex or sonicate at a low frequency to ensure complete dissolution.[5]

Storage:

Store the solid form of UPF 1069 at or below -20°C for up to one year.[2][5]

Aliquoted stock solutions in DMSO should be stored at -80°C to avoid repeated freeze-

thaw cycles and can be stable for more than a year.[5]

Aqueous working solutions should be prepared fresh for each experiment and not stored

for more than one day.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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